2-Benzylbenzaldehyde

Dehydrative cycloaromatization Polycyclic aromatic hydrocarbon synthesis Lewis acid catalysis

2-Benzylbenzaldehyde (CAS 32832-95-4, molecular formula C₁₄H₁₂O, MW 196.24) is an ortho-substituted aromatic aldehyde bearing a benzyl group at the 2-position of the benzaldehyde ring. It belongs to the class of 2-alkylbenzaldehydes, which are distinguished from their 3- and 4-substituted regioisomers by the unique proximity of the substituent to the reactive formyl group—a structural feature that enables intramolecular cyclization pathways inaccessible to para-substituted analogs.

Molecular Formula C14H12O
Molecular Weight 196.249
CAS No. 32832-95-4
Cat. No. B2445370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylbenzaldehyde
CAS32832-95-4
Molecular FormulaC14H12O
Molecular Weight196.249
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2C=O
InChIInChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyQDMCHWCVLPVAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylbenzaldehyde (CAS 32832-95-4) Procurement-Grade Profile: Ortho-Substituted Benzaldehyde for Cyclization-Driven Synthesis


2-Benzylbenzaldehyde (CAS 32832-95-4, molecular formula C₁₄H₁₂O, MW 196.24) is an ortho-substituted aromatic aldehyde bearing a benzyl group at the 2-position of the benzaldehyde ring . It belongs to the class of 2-alkylbenzaldehydes, which are distinguished from their 3- and 4-substituted regioisomers by the unique proximity of the substituent to the reactive formyl group—a structural feature that enables intramolecular cyclization pathways inaccessible to para-substituted analogs [1]. Commercially available at ≥98% purity (HPLC, GC, NMR verified) , this compound serves as a critical building block for constructing fused-ring polycyclic aromatic hydrocarbons, spiro compounds, and natural product scaffolds via dehydrative cycloaromatization and related transformations [2].

Why 2-Benzylbenzaldehyde Cannot Be Replaced by 4-Benzylbenzaldehyde or 2-Methylbenzaldehyde in Cyclization-Critical Workflows


The ortho relationship between the benzyl substituent and the aldehyde group in 2-benzylbenzaldehyde is the structural prerequisite for intramolecular cationic cyclodehydration—a reaction that produces anthracene and related polycyclic aromatic hydrocarbons (PAHs) in yields exceeding 94% [1]. The para-isomer, 4-benzylbenzaldehyde (CAS 67468-65-9), is geometrically incapable of this cyclization because the reactive centers are positioned on opposite sides of the ring, precluding intramolecular bond formation [1]. Similarly, 2-methylbenzaldehyde (CAS 529-20-4), while capable of photoenolization, lacks the second aromatic ring required for direct PAH construction via dehydrative cycloaromatization and serves instead as the synthetic precursor to 2-benzylbenzaldehyde [2]. Furthermore, substitution at the ortho position with electron-donating groups—such as the benzyl moiety—markedly suppresses benzaldehyde dehydrogenase-catalyzed oxidation, conferring metabolic stability characteristics that are absent in unsubstituted benzaldehyde [3]. These three regioisomeric and functional constraints mean that no single in-class analog can simultaneously replicate the cyclization competence, PAH precursor utility, and enzymatic oxidation resistance of 2-benzylbenzaldehyde.

Head-to-Head Quantitative Evidence for 2-Benzylbenzaldehyde Differentiation vs. Closest Analogs


Intramolecular Cyclodehydration to Anthracene: 2-Benzylbenzaldehyde Delivers 94–97% Yield; 4-Benzylbenzaldehyde Is Inert

Treatment of 2-benzylbenzaldehyde with 5 mol% In(OTf)₃ in toluene at 115 °C for 24 h produces anthracene in 94% isolated yield [1]. Under optimized conditions (1,2-dichloroethane solvent, 6 h), the Re(I) catalyst [ReBr(CO)₃(thf)]₂ achieves 97% yield [1]. This intramolecular cyclodehydration is geometrically prohibited for 4-benzylbenzaldehyde because the para-oriented benzyl group cannot achieve the proximity to the aldehyde required for cyclization; no anthracene formation is observed under identical conditions [1]. The ortho benzyl-aldehyde juxtaposition is thus the sole driver of this reactivity.

Dehydrative cycloaromatization Polycyclic aromatic hydrocarbon synthesis Lewis acid catalysis

Enzymatic Oxidation Resistance: 2-Substituted Benzaldehydes with Electron-Donating Groups Are Essentially Inert to Benzaldehyde Dehydrogenase

Shaw et al. demonstrated that substitution at position 2 of benzaldehyde greatly diminishes benzaldehyde dehydrogenase (BZDH)-catalyzed oxidation [1]. Specifically, 2-substitution with electron-donating groups essentially abolished reactivity; only strongly electron-withdrawing substituents (e.g., –NO₂, –F) permitted enzyme-catalyzed oxidation [1]. The benzyl group (–CH₂Ph) at the 2-position of 2-benzylbenzaldehyde is electron-donating (Hammett σₘ ≈ –0.08 for –CH₂Ph), placing it firmly in the enzyme-inert category. In contrast, unsubstituted benzaldehyde is a competent substrate for BZDH [1]. Pseudomonas putida mt-2 carrying TOL plasmid pWW0 cannot grow on 2-substituted benzyl alcohols or benzaldehydes, confirming the metabolic consequence of this specificity [1].

Enzyme substrate specificity Benzaldehyde dehydrogenase Metabolic stability

Lipophilicity (LogP) Differentiation: 2-Benzylbenzaldehyde Is 1 Log Unit More Lipophilic Than 2-Methylbenzaldehyde

The calculated LogP of 2-benzylbenzaldehyde is 3.09 , while 2-methylbenzaldehyde (the direct synthetic precursor) has a measured/calculated LogP of approximately 2.10 [1]. This ~1 log unit difference reflects the additional phenyl ring in the benzyl substituent and translates to an approximately 10-fold higher octanol–water partition coefficient. The para isomer 4-benzylbenzaldehyde has a comparable LogP (3.09–3.78 depending on estimation method) , meaning lipophilicity alone does not differentiate the ortho from para isomer; however, the LogP gap vs. 2-methylbenzaldehyde is substantial.

Lipophilicity Partition coefficient Drug-like properties

Photoenolization Competence: Only Ortho-Substituted Benzaldehydes Form Photoenols; Para Isomers Are Photochemically Inert in This Pathway

Arnold et al. demonstrated that upon photolysis, 2-benzylbenzaldehyde undergoes photoenolization to generate a reactive (E)-photoenol intermediate, analogous to the well-characterized photoenol from 2-methylbenzaldehyde [1]. This photoenol can be trapped stereoselectively with dienophiles such as maleic anhydride to yield cycloaddition adducts [1]. The photoenolization reaction is mechanistically dependent on the presence of an ortho-alkyl substituent bearing at least one benzylic hydrogen; 4-benzylbenzaldehyde lacks this structural feature and cannot form the corresponding photoenol [1]. Thus, 2-benzylbenzaldehyde enables photochemical cycloaddition and related transformations that are entirely inaccessible to the para isomer.

Photochemistry Photoenolization Cycloaddition

Synthetic Accessibility from 2-Methylbenzaldehyde: Transient Directing Group Strategy Achieves up to 98% Yield on Gram Scale

Multiple independent methodologies exist for preparing 2-benzylbenzaldehyde from 2-methylbenzaldehyde via Pd-catalyzed C(sp³)–H arylation using transient directing groups [1][2]. The glycinamide hydrochloride TDG protocol achieves yields of up to 98% for substituted 2-benzylbenzaldehyde derivatives with broad functional group compatibility and has been demonstrated on gram scale [1]. The semicarbazide TDG method similarly provides efficient access with wide substrate scope [2]. In contrast, 4-benzylbenzaldehyde cannot be synthesized by this ortho-selective C–H activation route; it requires entirely different synthetic approaches (e.g., Suzuki coupling with 4-bromobenzaldehyde) [2]. This synthetic accessibility from an inexpensive, commercially available starting material (2-methylbenzaldehyde, ~$0.50/g at bulk) directly impacts procurement strategy for labs that may choose to prepare the compound in-house.

C–H activation Transient directing group Synthetic methodology

Differential Product Outcome in Brønsted Acid-Catalyzed Cycloaromatization: 2-Benzylbenzaldehyde Yields Acenes, Biaryl-2-ylacetaldehydes Yield Phenacenes

In HFIP solvent with catalytic TfOH, 2-benzylbenzaldehydes undergo sequential intramolecular cationic cyclization and dehydration to afford linear acenes, whereas the structurally related biaryl-2-ylacetaldehydes produce angular phenacenes under identical conditions [1]. This divergent product selectivity is dictated by the connectivity of the substrate: the benzyl-CH₂ group in 2-benzylbenzaldehyde directs electrophilic attack to form a six-membered ring leading to a linear acene framework, while the biaryl-2-ylacetaldehyde connectivity produces an angular phenacene topology [1]. No 3- or 4-benzylbenzaldehyde can participate in this intramolecular cyclization manifold due to geometric constraints [1].

Brønsted acid catalysis Cycloaromatization Acene synthesis

High-Impact Procurement Scenarios for 2-Benzylbenzaldehyde Based on Quantitative Differentiation Evidence


One-Step Synthesis of Anthracene and Substituted Acenes via Dehydrative Cycloaromatization

2-Benzylbenzaldehyde is the premier substrate for preparing anthracene in a single synthetic operation. With In(OTf)₃ (5 mol%) in toluene at 115 °C, anthracene is obtained in 94% isolated yield; switching to [ReBr(CO)₃(thf)]₂ in 1,2-dichloroethane raises the yield to 97% [1]. This transformation is not achievable with 4-benzylbenzaldehyde, which cannot cyclize due to its para geometry [1]. Laboratories constructing PAH libraries, organic semiconductors, or fluorescent probes should procure the ortho isomer specifically for this cyclodehydration pathway.

Photochemical [4+2] Cycloaddition via Photoenol Intermediates for Stereoselective Polycycle Assembly

Upon UV irradiation, 2-benzylbenzaldehyde generates a reactive (E)-photoenol that undergoes highly stereoselective [4+2] cycloaddition with dienophiles such as maleic anhydride [2]. This photochemical pathway is mechanistically available only to ortho-alkylbenzaldehydes bearing benzylic hydrogens; neither 4-benzylbenzaldehyde nor benzaldehyde can form the requisite photoenol intermediate [2]. Labs engaged in photochemical synthesis of complex polycyclic architectures should select 2-benzylbenzaldehyde as the exclusive ortho-benzyl aldehyde capable of enabling this reaction manifold.

Biocatalytic or Whole-Cell Oxidation Workflows Requiring Aldehyde Dehydrogenase-Inert Substrates

The electron-donating benzyl substituent at the ortho position renders 2-benzylbenzaldehyde essentially inert to benzaldehyde dehydrogenase (BZDH)-catalyzed oxidation, as established by Shaw et al. for the broader class of 2-substituted benzaldehydes with electron-donating groups [3]. In contrast, unsubstituted benzaldehyde is efficiently oxidized to benzoic acid by BZDH [3]. For biotransformation cascades where the aldehyde functionality must be preserved in the presence of alcohol/aldehyde dehydrogenase systems, 2-benzylbenzaldehyde provides intrinsic enzymatic stability that benzaldehyde cannot offer.

Synthesis of Linear Acenes for Organic Electronic Materials via Brønsted Acid-Catalyzed Cyclization

2-Benzylbenzaldehydes undergo TfOH-catalyzed cycloaromatization in HFIP to produce linear acene frameworks, while the structurally analogous biaryl-2-ylacetaldehydes produce angular phenacenes under the same conditions [4]. This regiochemically encoded product divergence enables materials chemists to target specific PAH topologies by substrate selection. The ortho-benzyl connectivity is the sole determinant of linear acene formation; no other regioisomeric benzylbenzaldehyde can deliver this outcome [4].

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